molecular formula C21H23N3O4 B2401363 1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005136-64-0

1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2401363
CAS No.: 1005136-64-0
M. Wt: 381.432
InChI Key: GBPYHANSDUEAFK-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

Research by Badshah et al. (2008) on compounds structurally similar to the one emphasizes the importance of intramolecular hydrogen bonding and molecular conformation. The study found that the pyrazole ring and hydroxy-substituted benzene rings form specific angles influenced by intramolecular hydrogen bonds, highlighting the compound's potential for specific molecular interactions Badshah et al., 2008.

Photophysical Properties

A study on symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally related to the chemical of interest, demonstrated their potential as acid-base indicators due to their optical properties. These derivatives exhibit red-shifts in maximum absorption and emission bands with the increase in electron-donating strength, suggesting applications in organic optoelectronic materials and biological systems Zhang et al., 2014.

Synthetic Applications

A key study by He et al. (2021) delved into the synthesis of pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. The research elucidated the microscopic mechanism behind these reactions, providing a foundation for the future design of photoinduced reactions, which could be crucial for developing new synthetic methodologies for compounds with complex structures like the one in focus He et al., 2021.

Green Chemistry Applications

Rajesh et al. (2011) highlighted the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones through a "on water" protocol. This method showcases an environmentally friendly approach to synthesizing complex organic compounds, potentially including those with similar structures to the specified chemical, by minimizing the use of harmful solvents and simplifying purification steps Rajesh et al., 2011.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-12-11-23-20(26)17-18(15-9-5-6-10-16(15)25)22-24(19(17)21(23)27)13-14-7-3-2-4-8-14/h2-10,17-19,22,25H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYHANSDUEAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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